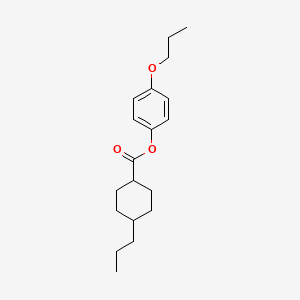

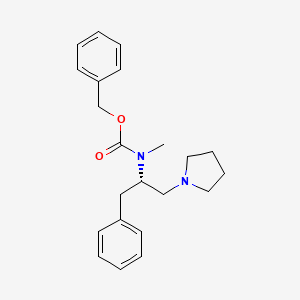

(S)-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. For instance, the carbamate group could potentially be introduced via a reaction with an isocyanate .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbamate group could potentially undergo hydrolysis, while the pyrrolidinyl group could participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Pharmacokinetics and Metabolic Profiling

One significant area of study involves the pharmacokinetic properties and metabolic profiling of (S)-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate. Research efforts aim to delineate its absorption, distribution, metabolism, and excretion (ADME) characteristics within biological systems. For example, studies on drug metabolism using isotopes have identified specific metabolic pathways and urinary metabolites associated with carbamate compounds, shedding light on how these substances are processed by the body and their potential biotransformation products (Horie & Bara, 1978).

Therapeutic Potential and Mechanisms of Action

Research has also explored the therapeutic potential and mechanisms of action of carbamate derivatives. Investigations into their pharmacological effects have revealed various biological targets and mechanisms, contributing to our understanding of how these compounds may exert therapeutic benefits. For instance, the study of histone deacetylase inhibitors, which includes some carbamate derivatives, has demonstrated their ability to modify chromatin structure and gene expression, offering insights into their potential use in treating cancers and other diseases (Gore et al., 2008).

Toxicological Studies and Safety Assessment

Toxicological evaluations and safety assessments form another critical aspect of research on (S)-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate. These studies aim to identify potential toxic effects and safety profiles of carbamate compounds. For example, research has examined the effects of carbamates on enzymatic systems, such as acetylcholinesterase and neuropathy target esterase, to evaluate their neurotoxic potential and implications for human health (Lotti & Moretto, 2006).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemicals, including the use of personal protective equipment and adherence to safe handling procedures .

Orientations Futures

The future directions for research on this compound could be numerous, depending on its properties and potential applications. For example, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

Propriétés

IUPAC Name |

benzyl N-methyl-N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-23(22(25)26-18-20-12-6-3-7-13-20)21(17-24-14-8-9-15-24)16-19-10-4-2-5-11-19/h2-7,10-13,21H,8-9,14-18H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSVRPAMPSFOCI-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)CN2CCCC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375196 | |

| Record name | (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl methyl(1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate | |

CAS RN |

675602-74-1 | |

| Record name | (S)-1-Pyrrolidin-2-benzyl-2-(N-Cbz-N-Methyl)amino-ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)

![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-amine](/img/structure/B1608154.png)

![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)